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molecular formula C11H12O4 B1400545 2-(Chroman-4-yloxy)acetic acid CAS No. 1359734-98-7

2-(Chroman-4-yloxy)acetic acid

Cat. No. B1400545
M. Wt: 208.21 g/mol
InChI Key: KYFVPFACCFZOHJ-UHFFFAOYSA-N
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Patent
US08999974B2

Procedure details

A mixture of ethyl 2-(chroman-4-yloxy)acetate (403 mg, 1.71 mmol) and sodium hydroxide aqueous solution (2 M, 1.71 mL, 3.41 mmol) in methanol (10 mL) was stirred at rt for 3 h. Then, hydrochloric acid (2 M, 1.71 mL, 3.41 mmol) was added, and the solvent was removed in vacuo. The residue was suspended in THF, and the mixture was filtered through a pad of Celite. The filtrate was concentrated in vacuo to give 370 mg (quant) of the title compound as a colorless oil. This was used for the next step without further purification.
Name
ethyl 2-(chroman-4-yloxy)acetate
Quantity
403 mg
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([O:11][CH2:12][C:13]([O:15]CC)=[O:14])[CH2:3][CH2:2]1.[OH-].[Na+].Cl>CO>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([O:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(chroman-4-yloxy)acetate
Quantity
403 mg
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)OCC(=O)OCC
Name
Quantity
1.71 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.71 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1CCC(C2=CC=CC=C12)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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